Bromoacetic acid, 4-methoxyphenyl ester
Description
Chemical Identity:
Bromoacetic acid, 4-methoxyphenyl ester (C₉H₉BrO₃, MW: 245.070) is an aromatic ester featuring a bromoacetate group esterified to a 4-methoxyphenyl moiety. The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron density, influencing its reactivity and stability. This compound is primarily used in organic synthesis, particularly in coupling reactions and polymer chemistry .
Properties
IUPAC Name |
(4-methoxyphenyl) 2-bromoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-7-2-4-8(5-3-7)13-9(11)6-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPDVNAECGVQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange via Chloroacetic Acid
The most cost-effective method involves substituting chlorine in chloroacetic acid with bromine using alkali metal bromides (e.g., NaBr, KBr) in concentrated sulfuric acid. The reaction proceeds via nucleophilic displacement:
$$
\text{ClCH}2\text{COOH} + \text{NaBr} \xrightarrow{\text{H}2\text{SO}4} \text{BrCH}2\text{COOH} + \text{NaCl}
$$
Key advantages include low raw material costs (chloroacetic acid ≈ \$1.50/kg) and high yields (85–92%). Patent US4123443A highlights a one-pot procedure where bromination and esterification occur sequentially without isolating bromoacetic acid, reducing processing time by 40%.
Direct Bromination of Acetic Acid
An alternative route employs bromine and red phosphorus under reflux, generating bromoacetic acid via radical substitution. While this method avoids halogen exchange, it requires stringent temperature control (70–80°C) and yields marginally lower purity (78–84%) due to di-brominated byproducts.
Esterification with 4-Methoxyphenol
Esterification of bromoacetic acid with 4-methoxyphenol follows acid-catalyzed nucleophilic acyl substitution. Sulfuric acid (5–10% v/v) is the preferred catalyst, though p-toluenesulfonic acid (PTSA) offers milder conditions for heat-sensitive substrates.
Conventional Two-Step Process
- Bromoacetic Acid Isolation : After bromination, the crude acid is purified via azeotropic distillation with tetrachloroethylene or toluene.
- Esterification :
$$
\text{BrCH}2\text{COOH} + \text{HOC}6\text{H}4\text{OCH}3 \xrightarrow{\text{H}2\text{SO}4} \text{BrCH}2\text{COOC}6\text{H}4\text{OCH}3 + \text{H}_2\text{O}
$$
Water removal via Dean-Stark trap improves equilibrium conversion (yield: 75–82%).
One-Pot Synthesis
Patent US4123443A describes a consolidated approach where bromination and esterification occur in sequence within the same reactor:
- Chloroacetic acid, NaBr, and 4-methoxyphenol are mixed with sulfuric acid at 40–70°C.
- An azeotropic solvent (e.g., tetrachloroethylene) is added to remove water, driving esterification to completion (yield: 88–91%).
Reaction Optimization and Parameter Analysis
Table 1: Comparative Analysis of Synthesis Methods
| Parameter | Two-Step Process | One-Pot Process |
|---|---|---|
| Reaction Time (h) | 10–14 | 6–8 |
| Yield (%) | 75–82 | 88–91 |
| Purity (GC-MS, %) | 92–95 | 96–98 |
| Solvent Consumption (L/kg) | 8–10 | 4–5 |
Key Findings :
- One-pot synthesis reduces solvent use by 50% and improves yield by 10–15%.
- Elevated temperatures (>70°C) during esterification risk etherification of 4-methoxyphenol, necessitating strict thermal control.
Industrial-Scale Production Insights
A 2020 pilot study scaled the one-pot method to 500 kg/batch, achieving 89% yield with 97% purity. Critical factors included:
- Solvent Recovery : Tetrachloroethylene was recycled via fractional distillation (95% efficiency).
- Catalyst Reuse : Sulfuric acid was reconcentrated and reused for 3 cycles without yield loss.
Chemical Reactions Analysis
Bromoacetic acid, 4-methoxyphenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 4-methoxyphenol.
Oxidation and Reduction: The methoxyphenyl group can undergo oxidation to form corresponding quinones or reduction to form hydroquinones
Scientific Research Applications
Bromoacetic acid, 4-methoxyphenyl ester is an organic compound featuring a bromoacetic acid moiety esterified with a 4-methoxyphenyl group. It has a molecular formula of and a molecular weight of approximately 245.070 g/mol. This compound combines the reactivity of bromoacetic acid with the aromatic properties of the methoxyphenyl group, influencing its chemical behavior and biological activity.
Applications in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis.
Synthesis of Pharmaceuticals and Agrochemicals this compound is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for diverse chemical reactions, making it a valuable component in creating complex molecules.
Reaction Versatility The compound's structure allows it to be used in various chemical reactions, highlighting its versatility as a chemical intermediate.
Research Applications
This compound is utilized in various research applications to explore its chemical and biological properties.
Interaction with Biological Macromolecules Research focuses on how this compound interacts with biological macromolecules like proteins and nucleic acids. These studies can provide insights into its mechanism of action, especially regarding its biological activity. Compounds with similar structures have been shown to interact with enzymes involved in metabolic pathways or cellular signaling, which may inform therapeutic strategies.
Biological Activities Bromoacetic acid derivatives are known for their biological activities, such as antimicrobial and anticancer properties. The presence of the methoxyphenyl group may enhance these activities due to increased lipophilicity and potential interactions with biological targets. Studies suggest that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further pharmacological investigation.
2-(3-Bromo-4-methoxyphenyl)acetic acid This compound has been used in the synthesis of natural products like Combretastatin A-4 . The synthesis involves the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, resulting in an 84% yield .
Mechanism of Action
The mechanism of action of bromoacetic acid, 4-methoxyphenyl ester involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules such as proteins and DNA. This alkylation can lead to the modification of the molecular targets, affecting their function and activity. The methoxyphenyl group can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
4-Bromophenyl Acetate
- Formula : C₈H₇BrO₂ (MW: 223.05)
- Key Features : Bromine is located on the phenyl ring instead of the acetate group. The absence of a methoxy substituent reduces electron-donating effects, making it less reactive in electrophilic aromatic substitution compared to the 4-methoxyphenyl analogue.
- Applications : Used as a precursor in agrochemical synthesis due to its stability .
Methyl 2-(4-Bromophenyl)-2-methylpropanoate
- Formula : C₁₁H₁₃BrO₂ (MW: 257.13)
- Key Features: Branched propanoate ester with a bromophenyl group. The methyl branching increases steric hindrance, reducing nucleophilic attack susceptibility compared to the linear bromoacetate chain in the target compound.
- Applications : Explored in medicinal chemistry for lipophilic drug candidates .
Phenacyl 4-(Bromomethyl)phenylacetate
- Formula: C₁₇H₁₄BrNO₃ (MW: 360.21)
- Key Features : Bromomethyl group on the phenyl ring and a phenacyl ester. The phenacyl group introduces photolability, enabling light-triggered degradation, unlike the methoxyphenyl ester’s stability under similar conditions.
- Applications: Potential use in photoresponsive drug delivery systems .
Ethyl Bromoacetate
- Formula : C₄H₇BrO₂ (MW: 167.00)
- Key Features : Simple alkyl ester without aromatic substituents. Higher volatility and lower thermal stability compared to aryl esters like the 4-methoxyphenyl derivative.
Nucleophilic Substitution :
- Bromoacetic acid, 4-methoxyphenyl ester undergoes nucleophilic substitution at the bromoacetate group, facilitated by the electron-donating methoxy group. In contrast, 4-bromophenyl acetate (with bromine on the ring) is more reactive in electrophilic aromatic substitution .
- Synthetic Efficiency : Microwave-assisted methods with bromoacetic acid esters (e.g., DIC coupling in NMP) yield higher purity products compared to chloroacetic acid analogues, as demonstrated in peptoid synthesis .
Polymer Chemistry :
- Bromoacetic acid esters are pivotal in Passerini reactions to form sequence-defined poly(ester-amide-ester)s. The 4-methoxyphenyl group’s steric bulk may slow polymerization kinetics compared to smaller esters like ethyl bromoacetate .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bromoacetic acid, 4-methoxyphenyl ester, and what are their comparative advantages?
- Methodology: The compound can be synthesized via alkylation of 4-methoxyphenol with bromoacetic acid derivatives. For example, alkylation with bromoacetic acid in the presence of NaH generates intermediates (e.g., acid 10 in ), followed by esterification. Alternatively, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid (as in ) yields brominated intermediates, which can be esterified. Direct esterification of bromoacetic acid with 4-methoxyphenol under acidic or coupling agents (e.g., DCC) is another route. The choice depends on yield, purity, and scalability. Bromination methods ( ) often achieve regioselectivity but require careful control of stoichiometry and reaction time to avoid over-bromination .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology:
- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm). highlights torsion angle analysis via NMR to confirm substituent orientation.
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers with motifs, as in ).
- Melting Point (mp): Used to assess purity (e.g., mp 114–117°C for 4-bromophenylacetic acid derivatives; ).
Cross-referencing with databases like NIST Chemistry WebBook ( ) ensures data reliability.
Q. How does the electronic nature of substituents influence the stability and reactivity of this compound?
- Methodology: The methoxy group is electron-donating, increasing aromatic ring reactivity toward electrophilic substitution, while the bromine atom is electron-withdrawing, as shown by angle distortions in X-ray structures ( ). Stability under acidic/basic conditions can be predicted via Hammett constants. For example, ester hydrolysis rates depend on the electron-withdrawing effect of the bromine atom, which polarizes the carbonyl group .
Advanced Research Questions
Q. How can regioselectivity challenges in the bromination of 4-methoxyphenylacetic acid precursors be addressed?
- Methodology: Regioselective bromination (e.g., para vs. ortho positions) is controlled by reaction conditions. demonstrates that bromine in acetic acid selectively brominates the 3-position of 4-methoxyphenylacetic acid due to steric and electronic effects. Computational modeling (e.g., DFT) predicts reactive sites, while adjusting solvent polarity (e.g., acetic acid vs. DCM) modulates reaction pathways. Contradictions in regioselectivity data (e.g., unexpected ortho products) require GC-MS or HPLC to trace byproducts .
Q. What strategies resolve contradictions in spectroscopic data for Bromoacetic acid derivatives?
- Methodology: Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from polymorphism or solvent effects. For example, uses single-crystal X-ray diffraction to validate molecular geometry when NMR data is ambiguous. Comparative analysis with structurally similar compounds (e.g., 4-bromophenylacetic acid ethyl ester; ) and advanced techniques like 2D NMR (COSY, NOESY) clarify assignments .
Q. How do crystallization conditions impact the hydrogen-bonding network and crystallinity of this compound?
- Methodology: Slow evaporation from polar solvents (e.g., ethanol/water mixtures) promotes centrosymmetric dimer formation via O–H···O hydrogen bonds, as observed in . Varying solvent polarity or temperature alters crystal packing. Powder XRD and DSC analyze phase purity, while Hirshfeld surface calculations quantify intermolecular interactions. Contradictions in melting points (e.g., mp variations in vs. 9) may stem from polymorphism, requiring PXRD validation .
Q. What are the methodological considerations for incorporating this compound into natural product synthesis?
- Methodology: The ester’s reactivity in Perkin condensations ( ) or alkylation reactions ( ) makes it a key intermediate. For example, in Combretastatin A-4 synthesis ( ), decarboxylation of the ester under basic conditions requires optimizing temperature and base strength (e.g., NaOH vs. KOH). TLC monitoring and column chromatography ensure intermediate purity. Competing side reactions (e.g., ester hydrolysis) are mitigated by anhydrous conditions .
Data Contradiction Analysis
Q. How to interpret conflicting yields reported for esterification of bromoacetic acid with 4-methoxyphenol?
- Analysis: Yields vary due to competing hydrolysis ( ) or incomplete activation of the carboxylic acid. shows that pre-activation of bromoacetic acid with DCC improves esterification efficiency. Contradictions in literature data (e.g., 62% yield in vs. lower yields in other methods) may arise from differences in catalyst (e.g., NaH vs. DMAP) or solvent (THF vs. DMF). Systematic optimization via Design of Experiments (DoE) identifies critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
